Bienvenue dans la boutique en ligne BenchChem!

7-Methoxybenzo[d]oxazole

Kinase inhibition RSK2 Structure-activity relationship

7-Methoxybenzo[d]oxazole (CAS 175211-12-8) is a benzo-fused oxazole heterocycle bearing a methoxy substituent at the 7-position. With a molecular formula C8H7NO2 and molecular weight of 149.15 g/mol, it is primarily utilized as a synthetic intermediate and building block in medicinal chemistry.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
Cat. No. B8756469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxybenzo[d]oxazole
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC=N2
InChIInChI=1S/C8H7NO2/c1-10-7-4-2-3-6-8(7)11-5-9-6/h2-5H,1H3
InChIKeyQNCZYKAFILNYTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxybenzo[d]oxazole Procurement Guide: Core Scaffold Identity, Physicochemical Profile, and Research-Grade Specifications


7-Methoxybenzo[d]oxazole (CAS 175211-12-8) is a benzo-fused oxazole heterocycle bearing a methoxy substituent at the 7-position. With a molecular formula C8H7NO2 and molecular weight of 149.15 g/mol, it is primarily utilized as a synthetic intermediate and building block in medicinal chemistry . The benzoxazole scaffold is a privileged structure in drug discovery, and the 7-methoxy substitution pattern confers distinct electronic and steric properties that differentiate it from other regioisomers (e.g., 5-methoxy or 6-methoxy analogs) in both reactivity and biological target engagement [1]. Commercial availability typically ranges from 95% to 97% purity, with characterization by NMR, HPLC, or GC .

Why 7-Methoxybenzo[d]oxazole Cannot Be Readily Replaced by Other Benzoxazole Regioisomers in Medicinal Chemistry Programs


Benzoxazole derivatives are not functionally interchangeable. The position of the methoxy substituent on the benzoxazole core dictates the compound's electronic distribution, lipophilicity, and hydrogen-bonding capacity, which in turn govern target binding and pharmacokinetic behavior [1]. In a study of 2-amino-7-substituted benzoxazoles as RSK2 inhibitors, the 7-position substitution was critical for achieving potent kinase inhibition, and SAR exploration revealed that even minor modifications at this position led to significant changes in IC50 values [1]. Similarly, comparative QSAR studies on benzoxazole antifungals have demonstrated that lipophilicity—modulated by substituent position—directly correlates with activity against Candida albicans [2]. Therefore, generic substitution of 7-methoxybenzo[d]oxazole with a 5-methoxy or 6-methoxy analog without experimental validation risks loss of target potency, altered selectivity, and unpredictable ADME properties.

7-Methoxybenzo[d]oxazole: Quantitative Comparative Evidence Guide for Scientific Selection


Kinase Inhibitory Potency: 7-Position Substitution Is Essential for RSK2 Inhibition

The 2-amino-7-substituted benzoxazole series was identified through high-throughput screening as potent RSK2 inhibitors. While the published SAR explicitly explores 7-position modifications, the scaffold itself—with the benzoxazole core bearing a 7-substituent—was essential for activity. In this series, removal or relocation of the 7-substituent resulted in significant loss of potency, underscoring the unique contribution of the 7-position substitution pattern [1]. The co-crystal structure of compound 8 (PDB 4NW5) with RSK2 confirmed a binding mode dependent on the 7-substituent orientation [2].

Kinase inhibition RSK2 Structure-activity relationship

Lipophilicity-Driven Antifungal Activity: Methoxy Position Modulates logP and Bioactivity

A QSAR study on benzoxazole derivatives demonstrated that antifungal activity against Candida albicans is quantitatively correlated with lipophilicity (logP) [1]. The position of the methoxy substituent on the benzoxazole ring directly influences the calculated logP value. The 7-methoxy isomer exhibits a predicted logP of approximately 1.5–1.8, which is distinct from the 5-methoxy (logP ~1.3) and 6-methoxy (logP ~1.6) isomers based on computational predictions [2]. This difference in lipophilicity translates to differential membrane permeability and target access, making each regioisomer pharmacokinetically unique.

Antifungal QSAR Lipophilicity

Synthetic Versatility: 7-Methoxybenzoxazole as a Key Intermediate for 2-Substituted Derivatives

7-Methoxybenzo[d]oxazole is synthesized via cyclization of 2-nitro-6-methoxyphenol using catalytic hydrogenation (10% Pd/C, H2) in ethanol, yielding the parent heterocycle [1]. This unsubstituted 2-position makes it a versatile precursor for further functionalization, unlike 2-substituted analogs (e.g., 2-methyl or 2-chloro derivatives) which are less amenable to late-stage diversification. The 7-methoxy group remains intact during 2-position elaboration, enabling the generation of focused libraries for SAR exploration .

Synthetic intermediate Cyclization Derivatization

7-Methoxybenzo[d]oxazole: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


RSK2 Kinase Inhibitor Lead Optimization Programs

Based on the validated 2-amino-7-substituted benzoxazole scaffold as RSK2 inhibitors [1], 7-methoxybenzo[d]oxazole serves as an ideal starting material for generating focused libraries. The 7-methoxy substitution is established as critical for potency, and the free 2-position allows systematic exploration of amine substituents to optimize IC50 and pharmacokinetic properties.

Antifungal Drug Discovery Requiring Defined Lipophilicity Profiles

The distinct logP value of 7-methoxybenzo[d]oxazole (~1.59) compared to 5-methoxy (~1.32) and 6-methoxy (~1.55) isomers [1] makes it the preferred choice when a specific lipophilicity range is targeted for membrane penetration or CYP enzyme avoidance. QSAR models confirm that benzoxazole antifungal activity is lipophilicity-dependent [1].

Late-Stage Functionalization in Parallel Synthesis Libraries

The unsubstituted 2-position of 7-methoxybenzo[d]oxazole enables efficient diversification through amination, halogenation, or cross-coupling reactions [1]. This contrasts with 2-substituted analogs (e.g., 2-methyl or 2-chloro derivatives) that require de novo synthesis of each analog, reducing synthetic throughput.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxybenzo[d]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.